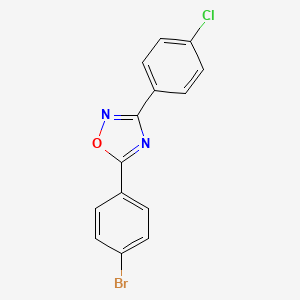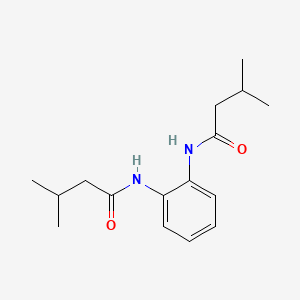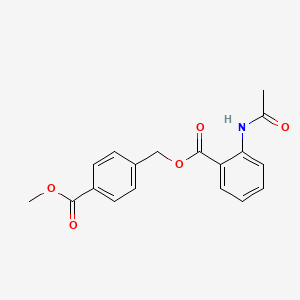
4-(methoxycarbonyl)benzyl 2-(acetylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-(methoxycarbonyl)benzyl)-2-(acetylamino)benzoate, and is commonly referred to as MABA. MABA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
科学的研究の応用
MABA has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MABA is in the development of fluorescent probes for imaging biological systems. MABA has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
MABA has also been studied for its potential use as a drug delivery system. The compound has been shown to be biocompatible and can be easily incorporated into various drug delivery systems. This makes MABA a promising candidate for the development of targeted drug delivery systems for the treatment of various diseases.
作用機序
The mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MABA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects
MABA has been shown to have a number of biochemical and physiological effects. Studies have shown that MABA can improve cognitive function, enhance memory retention, and reduce anxiety and depression. MABA has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using MABA in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to incorporate into various experimental setups. However, one of the limitations of using MABA is its high cost, which can be a barrier to its use in some experiments.
将来の方向性
There are many potential future directions for the study of MABA. One area of research that shows promise is the development of MABA-based drug delivery systems for the treatment of various diseases. Another area of research is the development of MABA-based fluorescent probes for use in imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action of MABA and its potential applications in various fields of scientific research.
Conclusion
In conclusion, MABA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. MABA has been extensively studied for its potential applications in the development of fluorescent probes for imaging biological systems, drug delivery systems, and its effects on cognitive function, memory retention, anxiety, and depression. While there are limitations to its use in laboratory experiments, the future directions for the study of MABA are promising.
合成法
The synthesis of MABA involves the reaction of 4-(methoxycarbonyl)benzyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield MABA. This synthesis method has been optimized to achieve high yields of MABA with a purity of over 95%.
特性
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-16-6-4-3-5-15(16)18(22)24-11-13-7-9-14(10-8-13)17(21)23-2/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPIYVABXUXSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 2-(acetylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
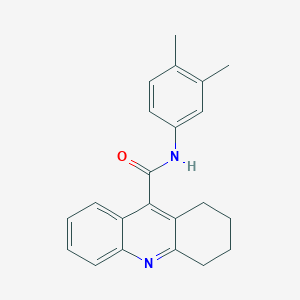
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
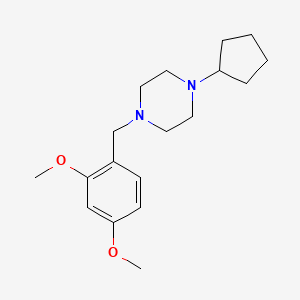
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
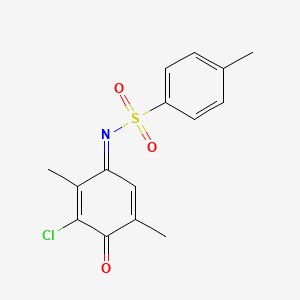
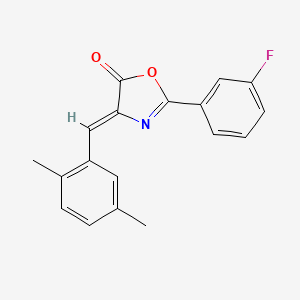
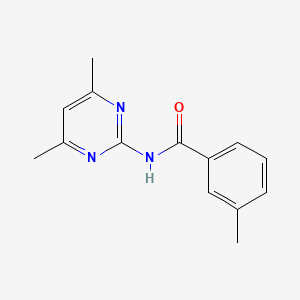
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
